molecular formula C5H10ClNO3 B6284009 rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis CAS No. 2307771-66-8

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis

Cat. No. B6284009
CAS RN: 2307771-66-8
M. Wt: 167.6
InChI Key:
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Description

Rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis (also known as rac-AOC) is a cyclic amino acid derivative that is used in a variety of scientific research applications. Rac-AOC is a chiral compound and is a member of the alpha-amino acid family, which makes it an important tool in the study of protein structure and function. Rac-AOC has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research.

Scientific Research Applications

Rac-AOC has a variety of scientific research applications. It is used as a tool to study protein structure and function, as it can be used to modify proteins and alter their properties. Rac-AOC is also used in the study of enzyme-substrate interactions, as it can be used to modify enzyme activity. Additionally, rac-AOC is used in the study of cell signaling pathways, as it can be used to modulate the activity of various signaling pathways.

Mechanism of Action

Rac-AOC acts by binding to specific amino acid residues in proteins, which modifies their structure and/or function. Rac-AOC can bind to both hydrophobic and hydrophilic amino acid residues, and can interact with both polar and nonpolar residues. Rac-AOC can also interact with metal ions, which can further modify the structure and/or function of the protein.
Biochemical and Physiological Effects
Rac-AOC has a variety of biochemical and physiological effects. Rac-AOC can modulate the activity of enzymes, which can lead to changes in metabolic pathways and the production of different metabolites. Rac-AOC can also modulate the activity of cell signaling pathways, which can lead to changes in gene expression and cell proliferation. Additionally, rac-AOC can modulate the activity of ion channels, which can lead to changes in cell membrane potential and cell excitability.

Advantages and Limitations for Lab Experiments

Rac-AOC is a valuable tool for scientific research, as it has a wide range of biochemical and physiological effects. However, it is important to note that rac-AOC is a relatively new compound, and its effects on proteins and other molecules are still being studied. Additionally, rac-AOC is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

Given the wide range of biochemical and physiological effects of rac-AOC, there are many potential future directions for research. One potential direction is to further explore the effects of rac-AOC on enzyme activity, as this could lead to a better understanding of metabolic pathways and the production of different metabolites. Additionally, further research into the effects of rac-AOC on cell signaling pathways could lead to a better understanding of gene expression and cell proliferation. Another potential future direction is to explore the effects of rac-AOC on ion channels, as this could lead to a better understanding of cell membrane potential and cell excitability. Finally, further research into the effects of rac-AOC on protein structure and function could lead to a better understanding of protein structure and function.

Synthesis Methods

Rac-AOC is synthesized by the reaction of 3-aminooxolane-2-carboxylic acid with hydrochloric acid. The reaction occurs in two steps, first with the formation of the carboxylic acid, and then with the formation of the hydrochloride salt. The reaction is typically carried out in a polar solvent such as methanol or ethanol, and the reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxypropanol", "hydroxylamine hydrochloride", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "sodium bicarbonate", "L-aspartic acid" ], "Reaction": [ "1. Epoxide ring opening: 2,3-epoxypropanol is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 3-hydroxyoxetane-2-carboxylic acid.", "2. Acid hydrolysis: The oxetane ring is hydrolyzed using hydrochloric acid to form 3-hydroxypropanoic acid.", "3. Acetylation: The hydroxy group is protected by reacting with acetic anhydride to form 3-acetoxypropanoic acid.", "4. Oxidation: The alcohol group is oxidized to a carboxylic acid using sodium bicarbonate and hydrogen peroxide to form 3-acetoxypropanoic acid.", "5. Deprotection: The acetyl group is removed using sodium hydroxide to form 3-carboxypropanoic acid.", "6. Coupling: L-aspartic acid is coupled with 3-carboxypropanoic acid using carbodiimide coupling reagents to form rac-(2R,3S)-3-aminooxolane-2-carboxylic acid.", "7. Salt formation: The product is converted to the hydrochloride salt form using hydrochloric acid." ] }

CAS RN

2307771-66-8

Product Name

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis

Molecular Formula

C5H10ClNO3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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